molecular formula C3F8O2S B3040027 Perfluoro-2-propanesulfonyl fluoride CAS No. 14856-91-8

Perfluoro-2-propanesulfonyl fluoride

Cat. No.: B3040027
CAS No.: 14856-91-8
M. Wt: 252.09 g/mol
InChI Key: YYBMGVRXEFBHTL-UHFFFAOYSA-N
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Description

Perfluoro-2-propanesulfonyl fluoride is a perfluorinated compound with the molecular formula C3F8O2S. It is known for its high thermal and chemical stability, making it a valuable compound in various industrial applications. This compound is a clear liquid at room temperature and has a boiling point of approximately 38°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluoro-2-propanesulfonyl fluoride can be synthesized through several methods. One common method involves the reaction of perfluoropropane with sulfur trioxide to form perfluoro-2-propanesulfonic acid, which is then converted to its fluoride derivative using thionyl fluoride . The reaction conditions typically involve low temperatures and controlled environments to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves the electrochemical fluorination of organic precursors. This method allows for the large-scale production of the compound with high purity. The process involves passing an electric current through a solution of the organic precursor in hydrogen fluoride, resulting in the replacement of hydrogen atoms with fluorine atoms .

Chemical Reactions Analysis

Types of Reactions

Perfluoro-2-propanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perfluoro-2-propanesulfonyl fluoride is unique due to its specific molecular structure, which provides a balance between reactivity and stability. Its shorter carbon chain compared to other perfluorinated sulfonyl fluorides makes it more reactive in certain chemical reactions, while still maintaining high thermal and chemical stability .

Properties

IUPAC Name

1,1,1,2,3,3,3-heptafluoropropane-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F8O2S/c4-1(2(5,6)7,3(8,9)10)14(11,12)13
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBMGVRXEFBHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro-2-propanesulfonyl fluoride
Reactant of Route 2
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Perfluoro-2-propanesulfonyl fluoride
Reactant of Route 3
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Perfluoro-2-propanesulfonyl fluoride
Reactant of Route 4
Perfluoro-2-propanesulfonyl fluoride

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